molecular formula C7H14N4O B13297822 N'-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide

N'-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide

Cat. No.: B13297822
M. Wt: 170.21 g/mol
InChI Key: RWKYIZRSWBQQLQ-UHFFFAOYSA-N
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Description

N'-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide is a specialized chemical building block designed for research applications. This compound features a 1,4-diazabicyclo[2.2.2]octane (DABCO) core, a well-known structure valued in organic synthesis for its properties as a strong, environmentally friendly, and reusable organocatalyst . DABCO is recognized for its versatility, acting both as a nucleophile and a base to facilitate a wide range of transformations, including the formation of carbon-carbon bonds and the synthesis of complex heterocyclic frameworks . The incorporation of a carboximidamide functional group onto this core structure potentially expands its utility, suggesting applications in coordination chemistry as a ligand for metal ions, or in medicinal chemistry as a precursor for the development of nitrogen-containing heterocycles. Researchers may find this compound valuable for constructing novel molecular architectures, exploring new catalytic systems, or developing pharmaceutical intermediates. The structural synergy between the robust DABCO scaffold and the reactive carboximidamide group makes this a reagent of interest for advanced synthetic studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

N'-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide

InChI

InChI=1S/C7H14N4O/c8-7(9-12)6-5-10-1-3-11(6)4-2-10/h6,12H,1-5H2,(H2,8,9)

InChI Key

RWKYIZRSWBQQLQ-UHFFFAOYSA-N

Isomeric SMILES

C1CN2CCN1CC2/C(=N/O)/N

Canonical SMILES

C1CN2CCN1CC2C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with hydroxylamine and a suitable carboximidamide precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of N’-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide involves continuous flow processes that allow for precise control of reaction parameters. This method enhances the efficiency and scalability of the production process, ensuring a consistent supply of high-quality compound for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic applications .

Mechanism of Action

The mechanism by which N’-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide exerts its effects involves its ability to act as a nucleophile and a base. It interacts with electrophilic centers in various substrates, facilitating a range of chemical transformations. The compound’s bicyclic structure allows for effective stabilization of transition states, enhancing its catalytic efficiency .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The substituents on the DABCO core critically influence reactivity, solubility, and intermolecular interactions. Below is a comparative table of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
1,4-Diazabicyclo[2.2.2]octane-N,N'-dioxide N,N'-dioxide C₆H₁₂N₂O₂ 144.17 Strong hydrogen bonding; MOF construction; ferroelectric phase transitions
2-Methyl-1,4-diazabicyclo[2.2.2]octane 2-methyl C₇H₁₄N₂ 126.2 Industrial catalyst for polyurethane foaming
Bromine-1,4-Diazabicyclo[2.2.2]octane Bromine C₆H₁₂BrN₂ 192.08 Insoluble in most solvents; thermal stability up to 160°C (decomposes)
N'-Hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide (hypothetical) N'-hydroxy, carboximidamide - - Predicted strong coordination ability; potential ligand in MOFs or pharmaceuticals -

Hydrogen Bonding and Coordination Chemistry

  • N,N'-Dioxide Derivative : Exhibits robust hydrogen-bonding networks due to its polar oxygen atoms. Harmon and Akin demonstrated its ability to form stable hydrates and peroxosolvates, while Sun et al. utilized it to construct 3D metal-organic frameworks (MOFs) with Cu(II) and Zn(II) . Chen and Sun further reported reversible ferroelectric phase transitions in this compound, highlighting its utility in smart materials .
  • N'-Hydroxy-Carboximidamide Analogy : The hydroxy and carboximidamide groups likely enhance hydrogen-bonding and metal-coordination capabilities, similar to the N,N'-dioxide. This could position it as a ligand for transition metals (e.g., Co, Mn) in coordination polymers, as seen in Abasheeva et al.'s work with N,N'-dioxide-Co(II) complexes .

Thermal and Solubility Properties

  • Bromine Derivative : Insoluble in water and most organic solvents, with decomposition at 155–160°C . This contrasts sharply with the methyl derivative , a liquid at room temperature, optimized for catalytic processes in polyurethane production .
  • N,N'-Dioxide : Forms stable crystalline hydrates and peroxosolvates, suggesting moderate solubility in polar solvents . The hydroxy-carboximidamide analog may exhibit intermediate solubility due to its polar substituents.

Biological Activity

N'-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula C7H14N4OC_7H_{14}N_4O and is characterized by a bicyclic structure that includes nitrogen atoms, which may contribute to its biological activity. The compound is also known for its ability to act as a potent electrophile, which can interact with various biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bicyclic compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .

CompoundActivityTarget Organisms
This compoundAntimicrobialS. aureus, E. coli
Related Bicyclic CompoundsAntifungalCandida spp., Aspergillus spp.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of bicyclic compounds like this compound. These compounds may exert their effects through the modulation of oxidative stress pathways and inhibition of neuroinflammatory responses.

Case Study: A study involving a series of bicyclic compounds demonstrated that they could significantly reduce neuronal cell death in models of oxidative stress-induced neurotoxicity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Electrophilic Attack: The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the pathology of various diseases.
  • Modulation of Cell Signaling Pathways: By interacting with specific receptors or signaling molecules, these compounds can influence cellular responses related to survival and apoptosis.

Research Findings

A number of studies have focused on the synthesis and evaluation of this compound analogs:

  • Synthesis and Evaluation: Research has explored different synthetic routes for producing this compound and its analogs, assessing their biological activities through various in vitro assays.
  • In Vivo Studies: Animal models have been utilized to evaluate the therapeutic potential of these compounds in conditions such as neurodegenerative diseases and infections.

Q & A

Basic: What are the recommended synthetic routes for N'-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide and its derivatives?

Methodological Answer:
The synthesis of derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) typically involves nucleophilic substitution or condensation reactions. For example:

  • Ethyl ester derivatives can be synthesized by reacting DABCO with ethyl chloroformate under basic conditions to form ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate, followed by stabilization via dihydrochloride salt formation to enhance solubility .
  • N-substituted derivatives (e.g., methyl-DABCO) are synthesized by alkylation of DABCO with methyl iodide, yielding iodides that improve crystallinity for structural analysis .
    Key Data:
  • Reaction yields for ethyl ester derivatives: ~70–85% under optimized conditions .
  • Purification often involves recrystallization from polar solvents (e.g., ethanol/water mixtures).

Basic: How is the structural characterization of this compound and its derivatives performed?

Methodological Answer:
Characterization relies on:

  • Single-crystal X-ray diffraction (XRD): Used to resolve the bicyclic framework and substituent positions. For example, iodobismuthate complexes with protonated DABCO derivatives were structurally validated via XRD, revealing Bi–I bond lengths (2.8–3.1 Å) and cation-anion interactions .
  • NMR spectroscopy: ¹H and ¹³C NMR confirm proton environments and quaternary nitrogen positions. For methyl-DABCO derivatives, methyl protons appear as singlets at δ 3.1–3.3 ppm .
    Key Data:
  • Crystallographic data for DABCO derivatives are deposited in the Cambridge Structural Database (CCDC codes: 2167555, 2167557) .

Basic: What catalytic roles does this compound play in organic synthesis?

Methodological Answer:
DABCO derivatives are widely used as:

  • Bases or organocatalysts: In cycloadditions, such as the [3+2]-cycloaddition of isatin-derived azomethine imines with maleimide, achieving up to 96% yield and 97:3 diastereoselectivity under mild conditions .
  • Oxidizing agents: The DABCO-bromine complex (DABCO-Br₂) oxidizes 2-pyrazolines to pyrazoles efficiently, with yields >90% in acetonitrile at room temperature .
    Key Data:
  • Turnover numbers (TON) for DABCO-Br₂ in oxidation: ~15–20 cycles without significant catalyst degradation .

Advanced: What mechanistic insights explain its role in abnormal [3+2]-cycloadditions?

Methodological Answer:
The bicyclic framework stabilizes transition states via:

  • Non-covalent interactions: Hydrogen bonding between the hydroxy/carboximidamide groups and dipolarophiles (e.g., maleimide) lowers activation energy.
  • Steric effects: The rigid DABCO scaffold enforces regioselectivity by restricting reactant orientation .
    Experimental Validation:
  • Computational modeling (DFT) paired with kinetic studies reveals a stepwise mechanism involving zwitterionic intermediates .

Advanced: How does the DABCO-bromine complex mediate selective oxidations?

Methodological Answer:
The DABCO-Br₂ complex acts as a bromine reservoir:

  • Step 1: Bromine transfer to the substrate (e.g., 2-pyrazoline) forms a brominated intermediate.
  • Step 2: Base-assisted elimination of HBr generates the aromatic product (e.g., pyrazole).
    Optimization Tips:
  • Use anhydrous acetonitrile to prevent hydrolysis.
  • Stoichiometry: 1.2 equivalents of DABCO-Br₂ ensures complete conversion .

Advanced: Can this compound facilitate fluorination reactions?

Methodological Answer:
While direct evidence is limited, structurally related DABCO derivatives (e.g., Selectfluor®) fluorinate enolizable carbonyl compounds via:

  • Electrophilic fluorine transfer: The cationic DABCO core stabilizes fluoride release.
  • Solvent effects: Reactions in dichloromethane or THF improve yields (>80%) compared to polar aprotic solvents .
    Caveats:
  • Competing side reactions (e.g., oxidation) may occur if substrates are electron-rich.

Safety and Handling: What precautions are required when working with this compound?

Methodological Answer:

  • Storage: Keep under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .
  • Personal protective equipment (PPE): Use nitrile gloves and fume hoods due to potential respiratory irritation .
  • Spill management: Neutralize with dry sand; avoid water to prevent exothermic reactions .

Advanced: How are crystallographic data analyzed for iodobismuthate-DABCO complexes?

Methodological Answer:

  • Data collection: High-resolution XRD (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
  • Refinement: SHELXL software refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., N–H⋯I interactions) .
    Key Findings:
  • [Bi₄I₁₆]⁴⁻ clusters exhibit edge-sharing octahedra with Bi–I bond lengths varying by ±0.05 Å .

Data Contradiction Analysis: Why do studies report varying reactivity for DABCO derivatives?

Methodological Answer:
Discrepancies arise from:

  • Substituent effects: Electron-withdrawing groups (e.g., -COOH) reduce basicity, altering catalytic activity.
  • Solvent polarity: Polar solvents stabilize ionic intermediates in cycloadditions but deactivate cationic catalysts in fluorinations .
    Resolution Strategy:
  • Control experiments comparing substituents (e.g., methyl vs. hydroxy groups) and solvent systems.

Advanced: What computational tools model the reactivity of this compound?

Methodological Answer:

  • DFT calculations: Gaussian or ORCA software optimizes geometries at the B3LYP/6-31G(d) level to predict transition states and regioselectivity .
  • Molecular docking: For biological studies, AutoDock Vina assesses binding affinity to enzymes (e.g., HIV-1 reverse transcriptase) .

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